

# Deacetylravidomycin N-oxide as a secondary metabolite of Streptomyces ravidus.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | deacetylravidomycin N-oxide |           |
| Cat. No.:            | B053466                     | Get Quote |

An In-depth Technical Guide to **Deacetylravidomycin N-oxide**, a Secondary Metabolite of Streptomyces ravidus

Audience: Researchers, scientists, and drug development professionals.

## **Abstract**

**Deacetylravidomycin N-oxide** is an antitumor and antibacterial secondary metabolite produced by the actinomycete Streptomyces ravidus.[1][2] As a member of the broader gilvocarcin/ravidomycin class of compounds, which are related to aminocoumarins, it exhibits notable biological activity, including efficacy against P388 leukemia and Meth A fibrosarcoma. [1][2] This compound is distinguished by the N-oxidation of the d-ravidosamine sugar moiety, a structural feature that modulates its bioactivity and toxicity compared to its parent compounds, ravidomycin and deacetylravidomycin. This technical guide provides a consolidated overview of **Deacetylravidomycin N-oxide**, detailing its biological properties, quantitative data, comprehensive experimental protocols for its production and analysis, and the underlying biosynthetic logic.

## Introduction

The genus Streptomyces is a prolific source of natural products, accounting for approximately 75% of commercially used antibiotics.[3] Streptomyces ravidus, a species first isolated from a soil sample in Guatemala, produces a family of antitumor antibiotics, including ravidomycin, deacetylravidomycin, and the subject of this guide, **Deacetylravidomycin N-oxide**.[2][4] These



compounds belong to a class of aromatic polyketides that are C-glycosylated.[5][6] **Deacetylravidomycin N-oxide** was discovered as a co-metabolite in cultures of S. ravidus S50905.[2] Structurally, its aglycone core is identical to that of deacetylravidomycin, but it features an N-oxide on the dimethylamino group of the d-ravidosamine sugar. This modification has been shown to decrease its antibacterial potency while also reducing its toxicity, making it an interesting candidate for further investigation in drug development.[2] Aminocoumarins, a related class, are potent inhibitors of the essential bacterial enzyme DNA gyrase, which is a validated drug target.[7][8][9]

## **Quantitative Data**

The biological activity of **Deacetylravidomycin N-oxide** has been quantitatively assessed, particularly its antibacterial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various Gram-positive bacteria. The compound is noted to be inactive against Gram-negative bacteria.[1]

| Bacterial Strain               | Deacetylravidomycin<br>N-oxide MIC (µg/ml) | Deacetylravidomycin<br>MIC (µg/ml) | Ravidomycin MIC<br>(µg/ml) |
|--------------------------------|--------------------------------------------|------------------------------------|----------------------------|
| Staphylococcus<br>aureus 209P  | 12.5                                       | 0.78                               | 0.39                       |
| Staphylococcus aureus Smith    | 12.5                                       | 0.78                               | 0.39                       |
| Bacillus subtilis PCI<br>219   | 6.25                                       | 0.39                               | 0.2                        |
| Micrococcus luteus<br>PCI 1001 | 3.12                                       | 0.2                                | 0.1                        |

Data sourced from Narita T, et al. (1989).[10]

In antitumor studies, **Deacetylravidomycin N-oxide** was shown to be active against P388 leukemia and Meth A fibrosarcoma over a wide range of doses and was found to be considerably less toxic than deacetylravidomycin.[2]



## **Experimental Protocols**

The following protocols are synthesized from established methods for the fermentation of Streptomyces species and the isolation of ravidomycin-class compounds.[5][11]

### **Fermentation and Production**

Objective: To culture Streptomyces ravidus for the production of **Deacetylravidomycin N-oxide**.

#### Methodology:

- Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., SG liquid medium or Tryptic Soy Broth) with spores or a mycelial chunk of S. ravidus from a mature agar plate (e.g., MS agar).[5][12]
- Incubation: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.[5][13]
- Production Culture: Use the seed culture to inoculate (3% v/v) a larger volume of production medium (e.g., up to 4 L of SG liquid medium). For enhanced production of the N-oxide derivative, the medium can be supplemented with sodium anthraquinone-β-sulfonate.[2]
- Fermentation: Incubate the production culture for 5-7 days at 30°C with continuous shaking.
- Harvesting: After the fermentation period, harvest the culture by centrifugation to separate the mycelial biomass from the culture broth.[5]

## **Extraction and Purification**

Objective: To isolate and purify **Deacetylravidomycin N-oxide** from the culture.

#### Methodology:

• Broth Extraction: Extract the culture filtrate (supernatant) twice with an equal volume of ethyl acetate.[5]



- Mycelial Extraction: Resuspend the mycelial pellet in acetone and sonicate for 10 minutes.
  Collect the acetone extract by centrifugation.[5]
- Combine and Concentrate: Combine the ethyl acetate and acetone extracts and concentrate under reduced pressure to yield a crude antibiotic complex.[5][10]
- Initial Purification: Precipitate the crude complex by adding n-hexane.[10]
- Column Chromatography: Purify the crude precipitate using silica gel column chromatography. Elute with a solvent system such as Chloroform-Methanol-conc. NH4OH (e.g., 7:1:0.1 v/v/v) to separate ravidomycin from the mixture containing Deacetylravidomycin and its N-oxide.[10]
- Final Purification: Subject the fractions containing the target compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure
   Deacetylravidomycin N-oxide.[5]

## Structural Elucidation

Objective: To confirm the chemical structure of the isolated compound.

#### Methodology:

- Mass Spectrometry (MS): Determine the molecular formula (e.g., C29H31NO9) using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[10]
- NMR Spectroscopy: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HMBC, HSQC) can be used to establish connectivity and finalize the structural assignment.[10]
- Chemical Confirmation: The structure can be unequivocally confirmed by chemical synthesis, for instance, by treating deacetylravidomycin with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to generate the corresponding N-oxide.[10]

## **Diagrams of Pathways and Workflows**



The following diagrams illustrate the key processes involved in the study of **Deacetylravidomycin N-oxide**.





Click to download full resolution via product page

Caption: Workflow for isolation, purification, and analysis of **Deacetylravidomycin N-oxide**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Laboratory Maintenance of Streptomyces species PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ravidomycin (AY-25,545), a new antitumor antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Login | Universität Tübingen [uni-tuebingen.de]
- 9. The aminocoumarins: biosynthesis and biology Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. banglajol.info [banglajol.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deacetylravidomycin N-oxide as a secondary metabolite of Streptomyces ravidus.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053466#deacetylravidomycin-n-oxide-as-a-secondary-metabolite-of-streptomyces-ravidus]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com